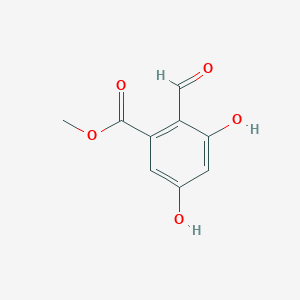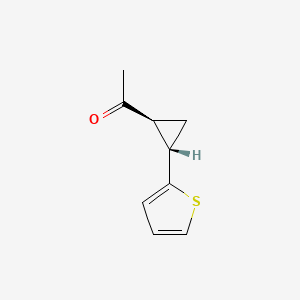
1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one is an organic compound featuring a cyclopropyl group attached to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl group can be achieved through the reaction of an alkene with a carbene precursor.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Ketone Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of materials with specific properties, such as polymers or electronic materials.
Mécanisme D'action
The mechanism of action of 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and thiophene groups could play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1S,2S)-2-(Phenyl)cyclopropyl)ethan-1-one: Similar structure but with a phenyl group instead of a thiophene ring.
1-((1S,2S)-2-(Furan-2-yl)cyclopropyl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs
Propriétés
Formule moléculaire |
C9H10OS |
|---|---|
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
1-[(1S,2S)-2-thiophen-2-ylcyclopropyl]ethanone |
InChI |
InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
KQFRWDSOHCFHFQ-SFYZADRCSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@@H]1C2=CC=CS2 |
SMILES canonique |
CC(=O)C1CC1C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


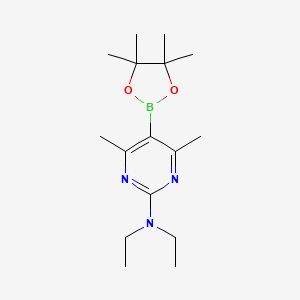

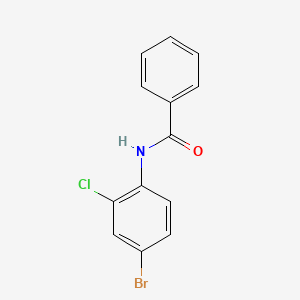


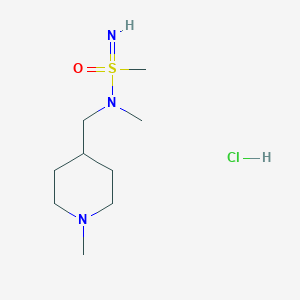
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
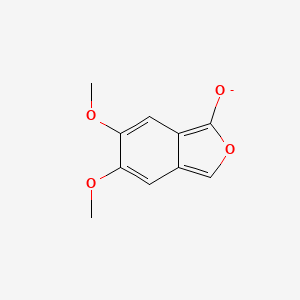
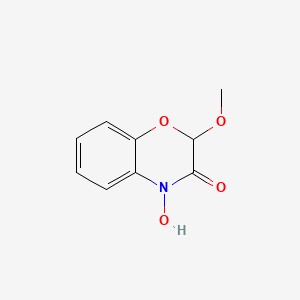
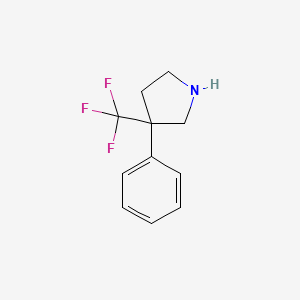
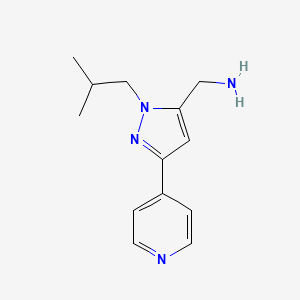
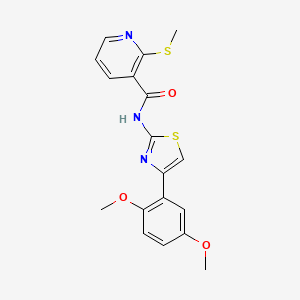
![6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
